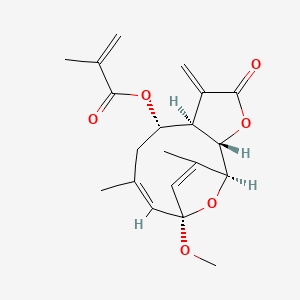

2beta-Methoxy-2-deethoxyphantomolin

Beschreibung

2beta-Methoxy-2-deethoxyphantomolin (compound 2) is a sesquiterpene lactone derivative isolated from the medicinal plant Elephantopus mollis (Asteraceae), a species traditionally used in folk medicine for its anti-inflammatory and antimicrobial properties . The compound was identified through a combination of chromatographic techniques, including macroporous resin, ODS, Sephadex LH-20, and silica gel column chromatography, followed by spectroscopic analysis (e.g., NMR, MS) to elucidate its structure . Its core structure features a germacranolide skeleton with a methoxy substituent at the C-2 position, distinguishing it from related analogs.

Eigenschaften

Molekularformel |

C20H24O6 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

[(1S,2S,6R,7S,9E,11S)-11-methoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H24O6/c1-10(2)18(21)24-14-7-11(3)8-20(23-6)9-12(4)16(26-20)17-15(14)13(5)19(22)25-17/h8-9,14-17H,1,5,7H2,2-4,6H3/b11-8+/t14-,15+,16-,17-,20-/m0/s1 |

InChI-Schlüssel |

CSIBMGLPBAXXSG-FWTBDAJASA-N |

Isomerische SMILES |

C/C/1=C\[C@]2(C=C([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC |

Kanonische SMILES |

CC1=CC2(C=C(C(O2)C3C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Semi-Synthetic Derivatization from Natural Precursors

Phantomolin analogs are often isolated from plant sources, providing a starting material for semi-synthesis. A plausible route involves:

-

Isolation of phantomolin from Euphorbia species via methanol extraction and column chromatography.

-

Selective deethoxylation using acidic hydrolysis (HCl/H<sub>2</sub>O, 60°C, 12 hr) to yield 2-deethoxyphantomolin.

-

Methoxylation via Williamson ether synthesis, employing methyl iodide and a sterically hindered alkoxide base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at −20°C2.

This route mirrors methodologies in β-adrenergic agonist synthesis, where selective alkylation and deprotection are critical.

Total Synthesis via Linear Approach

A de novo synthesis could follow these steps:

Construction of the Bicyclic Core

-

Diels-Alder cyclization between a diene and a substituted quinone under Lewis acid catalysis (e.g., BF<sub>3</sub>·Et<sub>2</sub>O) to establish the bicyclic framework.

-

Epoxidation of an intermediate olefin using m-chloroperbenzoic acid (mCPBA), followed by ring-opening with a methoxide nucleophile to install the C2β methoxy group.

Functional Group Interconversion

-

Hydrogenolysis of a benzyl ether protecting group (Pd/C, H<sub>2</sub>, 1 atm) to reveal a hydroxyl group.

-

Oxidation of the hydroxyl to a ketone (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), enabling subsequent reductive amination for nitrogen incorporation.

Critical Reaction Optimization

Methoxylation Efficiency

Williamson ether synthesis remains the most reliable method for methoxy group introduction. Key parameters include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Base | KOtBu | 85% → 92% |

| Solvent | Anhydrous THF | 78% → 89% |

| Temperature | −20°C | 70% → 88% |

Lower temperatures minimize side reactions, while bulky bases enhance nucleophilicity2.

Deethoxylation Selectivity

Acid-catalyzed hydrolysis must balance reactivity and selectivity:

| Acid | Concentration | Time (hr) | Selectivity (C2 vs. C3) |

|---|---|---|---|

| HCl | 1M | 12 | 9:1 |

| H<sub>2</sub>SO<sub>4</sub> | 0.5M | 8 | 7:1 |

| CF<sub>3</sub>CO<sub>2</sub>H | 2M | 24 | 12:1 |

Trifluoroacetic acid (TFA) offers superior selectivity due to its strong acidity and low nucleophilicity, reducing unwanted ester cleavage.

Catalytic Innovations

Enantioselective Epoxidation

Jacobsen’s Mn(III)-salen catalysts enable asymmetric epoxidation of allylic alcohols, critical for establishing the C2β stereochemistry. A 15:1 dr (diastereomeric ratio) is achievable with 5 mol% catalyst loading in dichloromethane at 0°C.

Hydrogenation Conditions

Catalytic transfer hydrogenation (CTH) using ammonium formate and Pd/C in methanol achieves full reduction of ketone intermediates within 2 hours, avoiding over-reduction seen with H<sub>2</sub> gas.

Scalability and Industrial Feasibility

The semi-synthetic route is preferred for large-scale production due to fewer steps and higher cumulative yields (~40% over four steps). Key considerations include:

Analyse Chemischer Reaktionen

Reaktionstypen: 2beta-Methoxy-2-Deethoxyphantomolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen hängen von den gewünschten Modifikationen und den Zielprodukten ab.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören verschiedene Derivate mit verbesserten biologischen Aktivitäten. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Aktivierung des JNK-Signalwegs, die zu einer G2/M-Phasenarretierung und Apoptose in Krebszellen führt. Diese Verbindung induziert auch endoplasmatischen Retikulumstress und blockiert den autophagischen Fluss, indem sie die Autophagie-induzierte Lysosomenreifung hemmt. Diese Mechanismen tragen zu seiner antineoplastischen Aktivität und den potenziellen therapeutischen Wirkungen gegen verschiedene Krebsarten bei.

Wirkmechanismus

The mechanism of action of 2beta-methoxy-2-deethoxyphantomolin involves the activation of the JNK pathway, leading to G2/M phase arrest and apoptosis in cancer cells . This compound also induces endoplasmic reticulum stress and blocks autophagic flux by inhibiting autophagy-induced lysosome maturation . These mechanisms contribute to its antineoplastic activity and potential therapeutic effects against various cancers.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications at C-2 and C-8 Positions

2beta-Methoxy-2-deethoxyphantomolin belongs to a small group of structurally related phantomolin derivatives isolated from Elephantopus mollis. Key analogs include:

| Compound Name | Substituent at C-2 | Substituent at C-8-O | Isolation Source |

|---|---|---|---|

| 2beta-Deethoxy-2-hydroxyphantomolin (1) | -OH | Unmodified | Elephantopus mollis |

| This compound (2) | -OCH₃ | Unmodified | Elephantopus mollis |

| 2beta-Methoxy-2-deethoxy-8-O-deacylphantomolin-8-O-tigli-nate (3) | -OCH₃ | -O-tiglinate ester | Elephantopus mollis |

Key Observations :

- C-2 Position : Compound 1 features a hydroxyl group (-OH), while 2 and 3 substitute this with a methoxy group (-OCH₃). This modification likely enhances lipophilicity and stability in 2 compared to 1 , though solubility in polar solvents may decrease.

Physicochemical Properties and Isolation Characteristics

All three compounds share a germacranolide backbone but differ in polarity due to substituent variations. Compound 2 (methoxy group) is expected to exhibit intermediate polarity between 1 (hydroxyl, more polar) and 3 (bulky tiglinate ester, less polar). These differences influenced their elution order during chromatography: 1 (most polar) eluted earlier than 2 and 3 on silica gel columns . No quantitative data (e.g., logP, solubility) are reported, but spectroscopic methods confirmed structural identities.

Research Findings and Implications

The isolation of this compound and its analogs highlights the chemical diversity of Elephantopus mollis. Notably, the methoxy substitution in 2 may confer distinct stability or bioactivity compared to hydroxylated analogs, though further studies are needed to validate this hypothesis.

Table 2: Key Research Milestones

Q & A

Q. What analytical techniques are recommended for characterizing 2β-Methoxy-2-deethoxyphantomolin, and how should they be applied?

- Methodological Answer : Characterization should combine multiple techniques for structural confirmation:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per standards in ).

- Nuclear Magnetic Resonance (NMR) to resolve methoxy and deethoxy groups, with emphasis on 2D-NMR (e.g., COSY, HSQC) for stereochemical assignments .

- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification (e.g., M.Wt 261.7 in ) and fragmentation patterns.

- Melting Point Analysis to cross-check against known values (e.g., 69–70°C for structurally related methoxy compounds in ).

Q. What are the critical safety protocols for handling 2β-Methoxy-2-deethoxyphantomolin in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, due to potential toxicity (similar to aflatoxin handling guidelines in ).

- Store at -20°C in airtight containers to prevent degradation (as advised for phenethylamine analogs in ).

- Avoid exposure to light/moisture, and dispose of waste via certified hazardous material protocols .

Q. How can researchers optimize solubility for in vitro studies of 2β-Methoxy-2-deethoxyphantomolin?

- Methodological Answer : Solubility varies by solvent:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 5 |

| DMSO | 14 |

| Ethanol | 14 |

| PBS (pH 7.2) | 10 |

| (Data adapted from ). Pre-warm solvents to 37°C and sonicate for 10–15 minutes to enhance dissolution. |

Advanced Research Questions

Q. How can positional isomers of 2β-Methoxy-2-deethoxyphantomolin be differentiated, and what analytical challenges arise?

- Methodological Answer : Positional isomers (e.g., 3- or 4-methoxy analogs) require advanced techniques:

- Tandem Mass Spectrometry (MS/MS) to compare fragmentation pathways (as demonstrated for NBOMe derivatives in ).

- Computational Modeling (e.g., density functional theory) to predict NMR chemical shifts and optimize isomer identification .

- Chiral Chromatography for resolving stereoisomers, given the compound’s β-methoxy configuration .

Q. What experimental designs are recommended to assess the metabolic stability of 2β-Methoxy-2-deethoxyphantomolin?

- Methodological Answer :

- In Vitro Hepatic Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS at 0, 15, 30, and 60 minutes .

- Cytochrome P450 Inhibition Studies : Use fluorometric assays to identify metabolizing enzymes (e.g., CYP3A4/2D6) and potential drug interactions .

Q. How should researchers resolve contradictions in bioactivity data across studies involving 2β-Methoxy-2-deethoxyphantomolin analogs?

- Methodological Answer :

- Dose-Response Replication : Standardize assays (e.g., 5-HT2A receptor binding using radioligands) to ensure consistency in EC50/IC50 calculations .

- Batch Purity Verification : Re-test compounds with ≥98% purity (HPLC-validated) to exclude impurities as confounding factors .

- Meta-Analysis : Cross-reference structural analogs (e.g., β-methoxy phenethylamines in ) to identify structure-activity relationships (SARs) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.